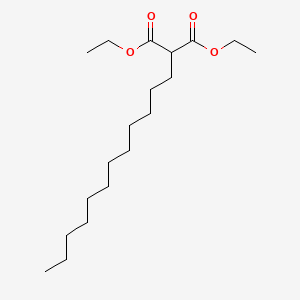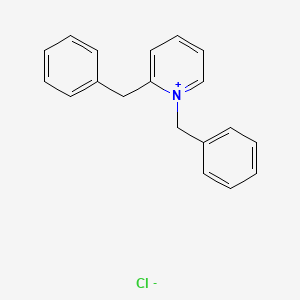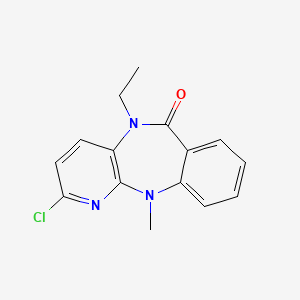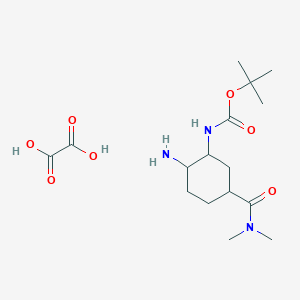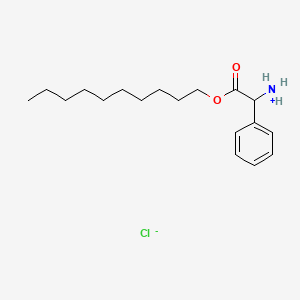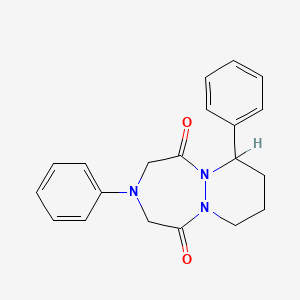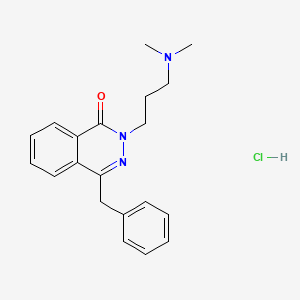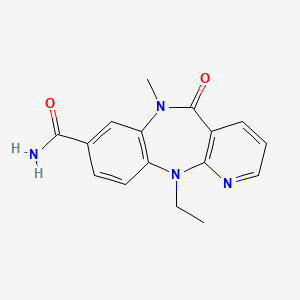
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione is a complex organic compound with a unique structure that includes multiple fused rings and heteroatoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione typically involves multi-step organic reactions. One common approach is to start with simpler aromatic compounds and introduce the necessary functional groups through a series of reactions, such as Friedel-Crafts acylation, cyclization, and oxidation . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8,9,10-Hexahydrobenzocyclooctene: Similar in structure but lacks the additional heteroatoms and fused rings.
6,7,8,9,10,11-Hexahydro-4a,12-diaza-cycloocta[b]naphthalen-5-one: Contains nitrogen atoms and has a different ring structure.
1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-: Another related compound with a different substitution pattern.
Uniqueness
What sets 7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione apart is its unique combination of fused rings and heteroatoms, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
62615-92-3 |
|---|---|
Formule moléculaire |
C20H20O4S2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
11,18-dioxa-2,3-dithiatricyclo[18.4.0.04,9]tetracosa-1(24),4,6,8,20,22-hexaene-10,19-dione |
InChI |
InChI=1S/C20H20O4S2/c21-19-15-9-3-5-11-17(15)25-26-18-12-6-4-10-16(18)20(22)24-14-8-2-1-7-13-23-19/h3-6,9-12H,1-2,7-8,13-14H2 |
Clé InChI |
KJPWKMGPUWGUIC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCOC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



